3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid

CK2 inhibition Medicinal chemistry Kinase selectivity

3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid (CAS 685848-82-2) is a 4-aminothieno[2,3-d]pyrimidine derivative bearing a β-alanine side chain. This scaffold is the direct 4-amino analog of the well-characterized CK2 inhibitor TTP 22 (4-thioether series).

Molecular Formula C15H12FN3O2S
Molecular Weight 317.34
CAS No. 685848-82-2
Cat. No. B2452614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid
CAS685848-82-2
Molecular FormulaC15H12FN3O2S
Molecular Weight317.34
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCC(=O)O)F
InChIInChI=1S/C15H12FN3O2S/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(18-8-19-15)17-6-5-12(20)21/h1-4,7-8H,5-6H2,(H,20,21)(H,17,18,19)
InChIKeyXPJCHBMSIZOYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What 3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid (CAS 685848-82-2) Represents in the Thieno[2,3-d]pyrimidine Chemical Space


3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid (CAS 685848-82-2) is a 4-aminothieno[2,3-d]pyrimidine derivative bearing a β-alanine side chain [1]. This scaffold is the direct 4-amino analog of the well-characterized CK2 inhibitor TTP 22 (4-thioether series) [2]. The compound's key structural features—the 4-fluorophenyl substituent at C5, the 4-NH linkage to the pyrimidine core, and the terminal propanoic acid group—place it at a structurally defined position within the broader class of ATP-competitive kinase inhibitor chemotypes based on thieno[2,3-d]pyrimidine [3]. Its physical properties, including a molecular weight of 317.3 g/mol and a calculated XLogP3-AA of 3.6, distinguish it from both the thioether-linked and the benzoic acid-bearing analogs in the same chemical series [1].

Why TTP 22 or Other Thieno[2,3-d]pyrimidine CK2 Inhibitors Cannot Substitute for 3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid in Research Applications


Generic interchange of thieno[2,3-d]pyrimidine derivatives fails because the C4 linker chemistry (4-NH vs. 4-S vs. 4-O) and the C5 aryl substituent (4-fluorophenyl vs. 4-methylphenyl) independently and combinatorially determine the compound's kinase inhibition potency, selectivity fingerprint, and physicochemical properties [1]. The 4-aminothieno[2,3-d]pyrimidine series (to which the target compound belongs) operates with a distinct structure–activity relationship (SAR) from the 4-thioether series (TTP 22 and analogs), as evidenced by the observation that the most potent 4-amino CK2 inhibitors achieve IC50 values down to 8 nM—roughly 12-fold more potent than the best 4-thioether compound TTP 22 at 100 nM—demonstrating that linker identity is not a trivial substitution but a fundamental driver of target engagement [2].

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data for 3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid


C4 Linker Chemistry: 4-Amino vs. 4-Thioether Dictates CK2 Inhibitory Potency Ceiling

The target compound belongs to the 4-aminothieno[2,3-d]pyrimidine series, which exhibits a fundamentally higher CK2 inhibitory potency ceiling compared to the 4-thioether series. The most potent 4-amino analog in the published series, NHTP33 (3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid), achieves an IC50 of 8 nM against CK2 [1]. In contrast, the most potent 4-thioether analog TTP 22 (3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid) exhibits an IC50 of 100 nM against CK2 [2]. This represents a 12.5-fold potency advantage accessible to the 4-amino scaffold. While the target compound's specific CK2 IC50 has not been reported in the peer-reviewed public domain as of the search date, its 4-NH linkage and the SAR established for its chemical class indicate it is structurally positioned to exploit the potency advantage inherent to the 4-amino series [1].

CK2 inhibition Medicinal chemistry Kinase selectivity

C5 Aryl Substituent: 4-Fluorophenyl vs. 4-Methylphenyl Differentiates Physicochemical Properties and Target Binding

The 4-fluorophenyl group at C5 differentiates the target compound from the widely used TTP 22, which bears a 4-methylphenyl substituent. This substitution increases the calculated XLogP3-AA from approximately 2.8 (estimated for TTP 22) to 3.6 for the target compound [1][2], while introducing fluorine-mediated electronic effects that modulate π-stacking and hydrogen-bond interactions within the ATP-binding pocket [3]. In the structurally related 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one series, co-crystal structures with TrkA kinase (PDB 6D1Z) confirm that the 4-fluorophenyl group occupies a hydrophobic sub-pocket where the fluorine atom contributes to favorable van der Waals contacts, a binding mode that cannot be replicated by the 4-methylphenyl analog [4].

Physicochemical properties Lipophilicity Kinase inhibitor design

Side-Chain Architecture: β-Alanine vs. Benzoic Acid Determines CK2 Active-Site Binding Mode and Potency

The target compound incorporates a β-alanine (propanoic acid) side chain attached via a 4-NH linker, whereas the most potent 4-amino series compounds (NHTP23, NHTP25, NHTP33) employ a benzoic acid side chain with IC50 values of 10 nM, 65 nM, and 8 nM respectively [1]. SAR analysis from the 4-aminothieno[2,3-d]pyrimidine series demonstrates that the carboxylic acid moiety is essential for CK2 inhibition, forming critical hydrogen bonds within the ATP-binding site; however, the linker length and rigidity (flexible propanoic acid vs. rigid benzoic acid) modulate the precise positioning of the carboxylate group within the phosphate-binding region [1]. The target compound's propanoic acid side chain thus represents an intermediate flexibility profile distinct from both the thioether-linked propanoic acid of TTP 22 and the rigid benzoic acid of the NHTP series [1][2].

Structure-activity relationship CK2 inhibitor Molecular docking

Kinase Selectivity Profile: 4-Amino Series Demonstrates Broader Kinase Engagement Potential Distinct from TTP 22

TTP 22 has been characterized for selectivity and shows no inhibitory effect against JNK3, ROCK1, and MET at concentrations up to 10 μM, representing >250-fold selectivity over its CK2 IC50 of 100 nM . In contrast, the 4-aminothieno[2,3-d]pyrimidine scaffold has demonstrated activity against multiple kinase targets beyond CK2, including FGFR1 and EGFR, as evidenced by independent studies on N-phenylthieno[2,3-d]pyrimidin-4-amines and related 4-amino derivatives [1][2]. The target compound, structurally poised at the intersection of these activity profiles, is a valuable probe for evaluating whether the 4-NH + 4-fluorophenyl + propanoic acid combination yields a narrower selectivity window (CK2-focused, like TTP 22) or a broader polypharmacology profile (like other 4-amino derivatives), a distinction with direct implications for target validation versus phenotypic screening applications.

Kinase selectivity Polypharmacology Off-target profiling

PDB-Structural Validation: 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine Core is a Validated Kinase Hinge-Binding Scaffold

The 5-(4-fluorophenyl)thieno[2,3-d]pyrimidine core common to the target compound has been crystallographically validated as a kinase inhibitor scaffold. The co-crystal structure of 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one bound to the TrkA kinase domain (PDB 6D1Z, resolved at 1.87 Å) demonstrates that this core engages the ATP-binding site with the pyrimidine ring forming key hinge-region hydrogen bonds and the 4-fluorophenyl group occupying a hydrophobic back pocket [1][2]. TTP 22, bearing a 4-methylphenyl group, lacks equivalent structural validation for this specific aryl substitution pattern in a publicly deposited co-crystal structure. The availability of direct structural data for the 4-fluorophenyl thienopyrimidine core provides researchers with experimentally validated binding mode information that can guide rational design of the target compound's derivatives, an advantage not shared by the 4-methylphenyl TTP 22 series.

Structural biology X-ray crystallography TrkA kinase

Molecular Weight and Drug-Likeness: Systematic Differentiation from Bulkier 4-Amino Series Analogs

The target compound (MW = 317.3 g/mol) is significantly smaller than the most potent 4-amino CK2 inhibitors (NHTP33 MW = 373.4 g/mol; NHTP23 MW = 359.4 g/mol) and lighter than TTP 22 (MW = 330.4 g/mol) [1][2]. This lower molecular weight, combined with its 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 5 rotatable bonds, positions the compound more favorably within lead-like chemical space (MW < 350) compared to its more potent but heavier analogs [1]. For procurement decisions in fragment-based drug discovery or lead optimization programs where molecular weight efficiency metrics (LE, LLE) are prioritized over absolute potency, this compound offers a differentiated starting point for building potency while maintaining favorable physicochemical parameters [1].

Drug-likeness Lead-like properties Physicochemical optimization

Procurement-Relevant Application Scenarios for 3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid


CK2 Lead Optimization: Exploring 4-Amino Linker + β-Alanine SAR Space Inaccessible with TTP 22

Research groups pursuing ATP-competitive CK2 inhibitors can use this compound as a starting scaffold to systematically probe the potency consequences of combining a 4-NH linker with a flexible β-alanine side chain—a chemical space that is structurally inaccessible using the commercially dominant TTP 22 (4-thioether). The established 12.5-fold potency advantage of the 4-amino series over the 4-thioether series [1] motivates this exploration, while the target compound's lower molecular weight (317.3 vs. 330.4 g/mol for TTP 22) provides additional optimization headroom [2].

Kinase Selectivity Fingerprinting: Differentiating 4-Amino vs. 4-Thio Scaffold Polypharmacology

This compound serves as a critical probe for head-to-head kinome-wide selectivity profiling against TTP 22. Published data confirm TTP 22 is highly CK2-selective (>250-fold over JNK3, ROCK1, MET) [1], while independent studies on 4-aminothieno[2,3-d]pyrimidine analogs demonstrate activity against additional kinases including FGFR1 and EGFR [2]. Systematic comparison of the target compound against TTP 22 in a standardized kinase panel would directly answer whether the 4-NH linker broadens or narrows kinase selectivity, a question of fundamental importance for target validation studies.

Fluorine-Mediated Binding Optimization Leveraging Validated Structural Biology

The 4-fluorophenyl substituent is validated by co-crystal structures (PDB 6D1Z) to engage a specific hydrophobic sub-pocket in kinase ATP-binding sites [1]. Researchers can leverage this structural information to rationally design derivatives of the target compound that exploit fluorine-specific interactions (van der Waals contacts, C–F···H–C hydrogen bonds, and orthogonal multipolar interactions) that are not accessible with the 4-methylphenyl-bearing TTP 22, for which equivalent structural data are not publicly available.

Fragment-to-Lead and Property-Based Drug Design Campaigns

With a molecular weight of 317.3 g/mol and only 5 rotatable bonds [1], this compound sits at the upper boundary of fragment-like chemical space and the lower boundary of lead-like space, making it suitable for both fragment merging strategies and direct lead optimization. Its molecular weight is 13–56 g/mol lower than the nearest active comparators (TTP 22, NHTP23, NHTP33) [2], offering greater ligand efficiency (LE) optimization potential—a key selection criterion for medicinal chemistry procurement in resource-constrained lead optimization programs.

Quote Request

Request a Quote for 3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.